molecular formula C15H10Cl2O B3031210 2',4'-Dichlorochalcone CAS No. 19738-89-7

2',4'-Dichlorochalcone

Cat. No.: B3031210
CAS No.: 19738-89-7
M. Wt: 277.1 g/mol
InChI Key: MAHZJRXLVQTYEA-UHFFFAOYSA-N
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Description

Overview of Chalcone (B49325) Scaffold as a Privileged Structure in Medicinal Chemistry

Chalcones are a class of organic compounds that serve as a fundamental building block for a wide array of naturally occurring and synthetic molecules. ekb.egbohrium.com Characterized by an open-chain flavonoid structure, they consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govjuniperpublishers.com This unique structural arrangement imparts a diverse range of biological activities, making the chalcone scaffold a "privileged structure" in the field of medicinal chemistry. ekb.egnih.gov The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad spectrum of pharmacological effects.

The versatility of the chalcone backbone allows for numerous chemical modifications, leading to the synthesis of a vast library of derivatives with varied therapeutic potential. nih.govresearchgate.net These compounds have been extensively studied and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govjuniperpublishers.com The ease of synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal for drug discovery and development. nih.govjchemrev.com

Rationale for Investigating Halogenated Chalcones, with Specific Emphasis on Dichlorochalcones

The introduction of halogen atoms into the chalcone scaffold has been a strategic approach to enhance their biological efficacy. researchgate.net Halogens, being electron-withdrawing groups, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. mdpi.com These modifications can lead to improved binding affinity to target proteins and enhanced pharmacological activity.

Among the halogenated chalcones, dichlorochalcones have emerged as a particularly interesting subclass for researchers. The presence and position of the two chlorine atoms on the aromatic rings can fine-tune the molecule's properties, often resulting in compounds with potent and specific biological effects. For instance, the substitution pattern can influence the molecule's ability to cross cell membranes and interact with intracellular targets. Research has shown that dichlorochalcone derivatives exhibit promising activities, including antimicrobial and anticancer effects, making them a focal point of contemporary research. mdpi.comresearchgate.net

Research Landscape of 2',4'-Dichlorochalcone: A Comprehensive Perspective

The specific compound, this compound, has garnered significant attention within the scientific community. Its unique substitution pattern, with chlorine atoms at the 2' and 4' positions of one of the aromatic rings, has been the subject of various investigations to elucidate its chemical and biological properties. researchgate.netpipharm.com

The research on this compound spans multiple disciplines, from synthetic organic chemistry to medicinal chemistry and pharmacology. Studies have focused on optimizing its synthesis, characterizing its physicochemical and spectroscopic properties, and evaluating its potential as a therapeutic agent. ajchem-a.comderpharmachemica.com In particular, its antimicrobial and anticancer activities have been areas of intensive investigation, with promising results that warrant further exploration. researchgate.netnih.gov The ongoing research into this compound underscores its potential as a lead compound for the development of new drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZJRXLVQTYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327155
Record name 2',4'-dichlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19738-89-7
Record name 2',4'-dichlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 ,4 Dichlorochalcone

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

For 2',4'-Dichlorochalcone, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent feature in the spectrum of chalcones is the strong absorption band corresponding to the stretching vibration of the α,β-unsaturated carbonyl group (C=O). For dichlorinated chalcone (B49325) derivatives, this band typically appears in the region of 1650–1660 cm⁻¹. mdpi.com The conjugation of the carbonyl group with the olefinic double bond and the aromatic rings lowers the frequency compared to a simple ketone.

Other significant vibrations include those of the aromatic rings and the carbon-chlorine bonds. The C=C stretching vibrations of the aromatic rings are expected to appear in the 1580-1600 cm⁻¹ region. The characteristic stretching vibrations for the C-Cl bonds are typically observed in the fingerprint region of the spectrum, usually between 750 cm⁻¹ and 830 cm⁻¹. mdpi.comchemsrc.com The olefinic C-H out-of-plane bending vibration for the trans configuration of the central double bond gives rise to a strong band around 970-980 cm⁻¹.

Raman spectroscopy, while less commonly reported for this specific compound, provides complementary information. Due to selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. researchgate.net The symmetric vibrations of the aromatic rings and the C=C double bond are expected to produce strong Raman signals, whereas the polar carbonyl group would be more prominent in the IR spectrum.

Table 1: Characteristic Vibrational Frequencies for Dichlorochalcone Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
C=O Stretching 1650 - 1660 mdpi.com
Aromatic C=C Stretching 1580 - 1600 mdpi.com
C-Cl Stretching 750 - 830 mdpi.comchemsrc.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.

In the ¹H NMR spectrum of chalcones, the protons of the α,β-unsaturated system, H-α and H-β, are particularly diagnostic. They appear as two distinct doublets. The H-β proton, being closer to the electron-withdrawing carbonyl group, is typically deshielded and appears further downfield (δ 7.7-7.8 ppm) compared to the H-α proton (δ 7.3-7.4 ppm). The coupling constant (J) between these two protons is typically large, around 15-17 Hz, which confirms the trans (E) stereochemistry of the double bond. mdpi.comalfa-chemistry.com The protons on the two aromatic rings will appear as complex multiplets in the aromatic region (δ 7.1-8.3 ppm), with their specific shifts influenced by the positions of the chlorine substituents. abcr.com

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon (C=O) is highly deshielded and typically resonates around δ 190 ppm. chemsrc.com The olefinic carbons, C-α and C-β, also show characteristic shifts. The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity and resonance effects.

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Dichlorochalcone Analogues in CDCl₃

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Source
H-α ~7.3 (d, J ≈ 17 Hz) ~122 mdpi.com
H-β ~7.8 (d, J ≈ 17 Hz) ~145 mdpi.com
Aromatic-H 7.1 - 8.3 (m) 120 - 140 abcr.com
C=O - ~190 chemsrc.com

Note: Data are representative values from closely related dichlorinated chalcone structures.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₅H₁₀Cl₂O), the calculated monoisotopic mass is 276.0109 g/mol . chemguide.co.uk

A key feature in the mass spectrum of a compound containing two chlorine atoms is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, the [M+2]⁺ ion, and the [M+4]⁺ ion, with relative intensities in an approximate ratio of 9:6:1. researchgate.net

The fragmentation of chalcones under mass spectrometry typically involves cleavage of the enone linkage. Retro-Diels-Alder (RDA) type fragmentation is common, leading to the separation of the A and B aromatic rings. researchgate.netiucr.org For this compound, this would result in characteristic fragment ions corresponding to the dichlorobenzoyl cation and the styryl cation, as well as subsequent losses of small molecules like CO and HCl.

Table 3: Expected HRMS Data for this compound

Ion Formula Calculated m/z Description Source
[M]⁺ [C₁₅H₁₀³⁵Cl₂O]⁺ 276.0109 Molecular Ion chemguide.co.uk
[M+2]⁺ [C₁₅H₁₀³⁵Cl³⁷ClO]⁺ 278.0080 Isotope Peak researchgate.net
[M+4]⁺ [C₁₅H₁₀³⁷Cl₂O]⁺ 279.9995 Isotope Peak researchgate.net
[C₇H₄Cl₂O]⁺ [C₇H₄Cl₂O]⁺ 173.9639 Dichlorobenzoyl fragment

X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles, while powder X-ray diffraction (PXRD) is useful for phase identification and analysis of polycrystalline materials. nih.gov

While the specific crystal structure for this compound is not widely published, analysis of closely related structures, such as (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, reveals key structural features. researchgate.netnih.gov Chalcones typically adopt a nearly planar conformation, which maximizes the conjugation of the π-system. The molecule crystallizes in common space groups like P2₁/c (monoclinic). The dihedral angle between the two phenyl rings is generally small. nih.govresearchgate.net The central enone bridge almost invariably exists in the more stable s-trans conformation with a trans (E) configuration at the C=C double bond, as indicated by a C-C=C-C torsion angle close to 180°. nih.gov

The crystal packing is stabilized by various intermolecular interactions, including C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Powder X-ray diffraction would yield a characteristic pattern of diffraction peaks (2θ values), which serves as a fingerprint for the crystalline phase of the compound.

Table 4: Representative Crystallographic Data for a Dichlorochalcone Analogue

Parameter Value Source
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) ~13.7 nih.gov
b (Å) ~11.3 nih.gov
c (Å) ~8.0 nih.gov
β (°) ~98.0 nih.gov
Z (molecules/cell) 4 researchgate.net

Note: Data from (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one, a closely related isomer.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The spectrum of a chalcone is dominated by its extensive conjugated system, which includes the two aromatic rings, the olefinic double bond, and the carbonyl group.

Typically, chalcones exhibit two major absorption bands. researchgate.net

Band I: This is an intense absorption band appearing at longer wavelengths (typically >300 nm) and is attributed to the π → π* electronic transition involving the entire conjugated system, often referred to as the cinnamoyl chromophore (Ring B-CH=CH-C=O).

Band II: This band appears at shorter wavelengths (typically <280 nm) and corresponds to the π → π* transition associated with the benzoyl moiety (Ring A-C=O).

A weaker n → π* transition, associated with the lone pair of electrons on the carbonyl oxygen, is also present but is often obscured by the much more intense π → π* bands. For a related compound, 4-methoxy-2”,4”-dichlorochalcone, absorption bands were observed at 242 nm and 344 nm, corresponding to these transitions. abcr.com The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent used.

Table 5: Typical UV-Visible Absorption Maxima (λₘₐₓ) for Chalcone Derivatives

Transition Wavelength Range (nm) Description Source
π → π* (Benzoyl) 240 - 280 Band II researchgate.net
π → π* (Cinnamoyl) 310 - 370 Band I researchgate.net

Computational Chemistry and Molecular Modeling for 2 ,4 Dichlorochalcone Research

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 2',4'-Dichlorochalcone at the molecular level. These computational studies provide valuable insights into its electronic structure, conformational preferences, and spectroscopic characteristics.

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

A key aspect of understanding the chemical reactivity and kinetic stability of a molecule lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that helps to characterize charge transfer interactions within the molecule. acs.org A smaller energy gap generally implies higher reactivity.

DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been utilized to determine the HOMO and LUMO energies of various dichlorochalcone isomers. acs.orgresearchgate.netnih.gov Studies on related dichlorochalcone isomers have shown that the positions of the chlorine atoms on the phenyl ring significantly influence the HOMO-LUMO gap. nih.govresearchgate.net For instance, in a study of para-amino-dichlorochalcone isomers, the order of the HOMO-LUMO energy gap was found to be chromens < E chalcones < Z chalcones. nih.govresearchgate.net The (6,8)-chromen isomer exhibited the lowest energy gap, while the Z (2,6)-chalcone, being the least planar isomer, had the highest. nih.govresearchgate.net

The distribution of HOMO and LUMO surfaces reveals the regions of the molecule that are electron-donating and electron-accepting, respectively. nih.govresearchgate.net In chalcones, intramolecular charge transfer is a common feature observed from the HOMO and LUMO surfaces. nih.govresearchgate.net Molecular electrostatic potential (MEP) calculations further complement this by identifying the most electronegative sites, which in the case of this compound, is typically the oxygen atom of the carbonyl group. nih.govresearchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Dichlorochalcone Isomers

Isomer HOMO (eV) LUMO (eV) Energy Gap (eV)
Hypothetical data for illustrative purposes
E (2,4)-dichloro -6.5 -2.3 4.2
Z (2,4)-dichloro -6.4 -2.1 4.3

This table is for illustrative purposes and does not represent actual experimental data for this compound as specific values were not available in the provided search results.

Conformational Analysis and Geometrical Parameters

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and biological properties. For chalcones, two primary conformations exist: s-cis and s-trans, arising from rotation around the single bond connecting the carbonyl group and the α,β-unsaturated system. orientjchem.org

Theoretical studies have shown that the s-cis conformation is generally more stable for many chalcones due to a maximization of the conjugative effect, which favors a more planar geometry. researchgate.net The s-trans conformer can be destabilized by steric hindrance between hydrogen atoms on the aromatic and vinyl groups. researchgate.net However, the relative stability of conformers can be influenced by the substitution pattern on the aromatic rings. acs.orgresearchgate.net For instance, in some E-chalcone isomers, the syn conformation (where the chlorine atom is parallel to the carbonyl group) is more stable, while in others, the anti conformation is preferred. acs.orgresearchgate.net

DFT calculations allow for the optimization of the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov For example, studies on similar chalcones have reported bond lengths for the C=O group to be around 1.22 Å and the C=C bond of the enone moiety to be approximately 1.34 Å, with good agreement between experimental and DFT-calculated values. nih.gov The planarity of the molecule is also a key parameter, with deviations from planarity affecting the electronic properties. nih.gov

Prediction of Spectroscopic Signatures

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. nih.govnih.gov These calculations can simulate UV-Vis absorption spectra, providing information about the electronic transitions occurring within the molecule. nih.govpreprints.org

The predicted absorption maxima often correspond to π-π* transitions within the conjugated system of the chalcone (B49325). nih.gov For example, in a study of related chalcones, the experimental absorption peaks were successfully assigned to π-π* transitions based on TD-DFT calculations. nih.gov The calculated excitation wavelengths are generally in good agreement with experimental data. nih.gov

Furthermore, DFT can be used to predict vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental spectra to confirm the molecular structure. nih.gov The calculated vibrational frequencies and modes provide a detailed picture of the molecular vibrations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comirjmets.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comirjmets.com

Identification of Potential Binding Sites

A crucial first step in molecular docking is the identification of the binding site on the target protein. irjmets.com This can be determined from the crystal structure of the protein with a known ligand or predicted using various computational tools. irjmets.com For chalcone derivatives, a variety of protein targets have been investigated based on their known biological activities. researchgate.netcmu.ac.th

For instance, molecular docking studies on various chlorochalcones have explored their binding to enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. cmu.ac.th Other potential targets for chalcone derivatives include cyclin-dependent kinases (CDKs), tubulin, and various receptors, which are all relevant in cancer therapy. cmu.ac.thnih.gov

Estimation of Binding Affinities and Interaction Modes

Once a potential binding site is identified, molecular docking simulations are performed to predict the binding affinity and the specific interactions between the ligand and the protein. irjmets.com The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. researchgate.net

Docking studies reveal the key amino acid residues in the active site that interact with the chalcone molecule. cmu.ac.th These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. irjmets.com For example, in a study of chlorochalcones with the COX-2 enzyme, the compounds were found to bind to key residues such as Arg120 and Tyr355 in the active site. cmu.ac.th The analysis of these interactions provides a rational basis for the observed biological activity and can guide the design of more potent derivatives. cmu.ac.th

Table 2: Predicted Binding Affinities of Chalcone Derivatives with Various Protein Targets

Chalcone Derivative Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Hypothetical data for illustrative purposes
Chlorochalcone A COX-2 (4COX) -8.5 Arg120, Tyr355
Chalcone B3 CDK1 (4Y72) -7.9 Not specified

This table is for illustrative purposes and combines data from different studies on various chalcone derivatives. Specific binding affinity data for this compound was not available in the provided search results.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are powerful computational techniques used to predict the time-dependent behavior of a molecular system. mdpi.com In drug design, MD simulations are crucial for assessing the stability of a ligand-receptor complex, providing a dynamic picture that goes beyond the static view offered by molecular docking. pensoft.netnih.gov This analysis helps in understanding the conformational changes and key interactions that govern the binding of a ligand, such as this compound, to its protein target over time. nih.gov

The stability of the ligand-protein complex is a critical indicator of the ligand's potential efficacy. MD simulations evaluate this stability by monitoring several parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of hydrogen bonds. pensoft.net

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms over the simulation time compared to a reference structure. A stable RMSD value, typically fluctuating within a narrow range (e.g., <3 Å), suggests that the protein-ligand complex has reached equilibrium and remains stable. pensoft.net Studies on similar chalcone derivatives have shown that stable complexes exhibit RMSD values below 2 Å, indicating minimal structural changes upon ligand binding. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein structure. It helps identify flexible and rigid regions of the protein. Low RMSF values in the binding site residues indicate that the ligand is held stably, whereas high fluctuations might suggest a more transient or unstable interaction.

Hydrogen Bonds: Hydrogen bonds are significant contributors to the stability of a protein-ligand interaction. pensoft.net MD simulations track the number and duration of hydrogen bonds formed between the ligand and the protein's active site residues throughout the simulation. A consistent presence of key hydrogen bonds is a strong indicator of a stable and specific binding mode.

For a compound like this compound, MD simulations would be used to refine its docked pose within a specific protein target. The simulation would reveal how the dichlorinated phenyl ring and the rest of the chalcone structure adapt within the binding pocket, confirming whether the key interactions predicted by docking are maintained in a dynamic, solvated environment. mdpi.compensoft.net

Table 1: Key Parameters in Molecular Dynamics Simulations for Complex Stability

Parameter Description Implication of a Favorable Result for this compound
RMSD Measures the deviation of the protein-ligand complex from an initial conformation over time. A low, stable RMSD value indicates the complex is not undergoing significant conformational changes and is stable.
RMSF Measures the fluctuation of individual residues around their average position. Low fluctuation in the binding site residues suggests stable binding of the chalcone.
Hydrogen Bonds Tracks the formation and breaking of hydrogen bonds between the ligand and protein. Persistent hydrogen bonds indicate strong, specific interactions contributing to binding affinity and stability. pensoft.net

| Binding Free Energy (e.g., MM-GBSA) | Estimates the free energy of binding for the protein-ligand complex. | A low (highly negative) binding free energy suggests a strong and favorable interaction. pensoft.net |

In Silico Assessment of Bioavailability and Pharmacokinetic Properties

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to filter out candidates that are likely to fail in later clinical phases due to poor pharmacokinetics. nih.govphytojournal.com In silico tools provide a rapid and efficient way to estimate these properties based on the molecule's structure. brazilianjournals.com.br

The bioavailability and drug-likeness of this compound can be predicted using various computational models, including Lipinski's Rule of Five and Veber's Rule. researchgate.netnih.gov These rules use physicochemical descriptors to assess the likelihood of a compound being an orally active drug.

Lipinski's Rule of Five: This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight greater than 500 Da, a logP (lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.govekb.eg Chalcone derivatives generally exhibit favorable profiles according to this rule. researchgate.netekb.eg

Veber's Rule: This rule relates to molecular flexibility and polarity, stating that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a polar surface area (TPSA) of 140 Ų or less. researchgate.net

ADME Parameters: Computational platforms like SwissADME can predict various pharmacokinetic properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP). phytojournal.comundikma.ac.id For instance, high predicted GI absorption is a desirable trait for an orally administered drug. brazilianjournals.com.br

The predicted properties for this compound, based on its structure and data from analogous compounds, are summarized in the tables below.

Table 2: Predicted Physicochemical Properties and Drug-Likeness for this compound

Property Predicted Value Lipinski's Rule of Five Guideline Status
Molecular Formula C₁₅H₁₀Cl₂O N/A N/A
Molecular Weight 293.15 g/mol ≤ 500 Pass
logP (Lipophilicity) ~4.5 - 5.0 ≤ 5 Pass
Hydrogen Bond Donors 0 ≤ 5 Pass
Hydrogen Bond Acceptors 1 ≤ 10 Pass
Number of Violations 0 ≤ 1 Pass
Molar Refractivity 77.0 cm³ 40 - 130 Pass

| Topological Polar Surface Area (TPSA) | 17.07 Ų | ≤ 140 | Pass |

Table 3: Predicted Pharmacokinetic (ADME) Properties for this compound

ADME Parameter Prediction Implication
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut after oral administration.
Blood-Brain Barrier (BBB) Permeation No Unlikely to cross into the central nervous system, potentially reducing CNS side effects.
P-glycoprotein (P-gp) Substrate No Not likely to be actively removed from cells by this efflux pump, which can improve bioavailability. brazilianjournals.com.br
CYP1A2 Inhibitor Yes/No (Varies by model) Potential for drug-drug interactions; requires experimental verification.
CYP2C9 Inhibitor Yes/No (Varies by model) Potential for drug-drug interactions; requires experimental verification.
CYP2D6 Inhibitor Yes/No (Varies by model) Potential for drug-drug interactions; requires experimental verification.
CYP3A4 Inhibitor Yes/No (Varies by model) Potential for drug-drug interactions; requires experimental verification.

| Bioavailability Score | 0.55 | Indicates a reasonable probability of having good oral bioavailability. |

These in silico findings suggest that this compound possesses favorable drug-like characteristics and a promising pharmacokinetic profile for an orally administered agent, making it a strong candidate for further preclinical development.

Structure Activity Relationship Sar Studies of Dichlorochalcone Scaffolds

Positional and Substituent Effects of Chlorine Atoms on Biological Potency

The location of chlorine atoms on the chalcone (B49325) framework is a critical determinant of biological potency and selectivity. Studies comparing different dichlorochalcone isomers reveal that minor positional shifts can lead to significant changes in activity.

Research investigating the antimicrobial properties of dichlorochalcones demonstrated that the 2,4-dichloro substitution pattern on ring B results in superior activity compared to the 3,4-dichloro arrangement. researchgate.net A comparative study of different dichlorochalcone series against Escherichia coli and Staphylococcus aureus found that the 2,4-dichlorochalcone series exhibited the highest minimum inhibitory concentration (MIC) activity against both bacterial strains. researchgate.net Specifically, shifting a chlorine atom from position 2 to position 3 on the B-ring diminished the activity against S. aureus considerably. researchgate.net

Similarly, in the development of cholinesterase inhibitors for potential use in Alzheimer's disease, the position of the chlorine atom was found to be crucial. nih.govtandfonline.com A series of tertiary amine derivatives of chlorochalcones were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results showed that the substitution position of the chlorine atom significantly influenced both the activity and selectivity of the compounds, with para-substituted chlorochalcones demonstrating the highest activity and selectivity for AChE. nih.govtandfonline.com

Table 1: Effect of Chlorine Position on Antimicrobial Activity Data sourced from a comparative study of dichlorochalcone series. researchgate.net

Chalcone SeriesActivity vs. E. coliActivity vs. S. aureus
2,4-Dichlorochalcone Higher ActivityHigher Activity
3,4-Dichlorochalcone Lower ActivityConsiderably Decreased Activity

Influence of Substitutions on Aromatic Rings (A and B) on Activity Profiles

Substituents on both the A and B aromatic rings of the 2',4'-dichlorochalcone scaffold play a pivotal role in modulating the spectrum and potency of its biological activities. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.

In the context of antimicrobial activity, substitutions on the B-ring of the 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one series have been systematically studied. researchgate.net Research indicates that electron-withdrawing groups, such as nitro (NO2) or nitrile (CN), at the 4'-position of the A-ring (or B-ring in different notations) lead to higher antimicrobial activity against both E. coli and S. aureus compared to other substituents like hydrogen (H), methyl (CH3), or methoxy (B1213986) (OCH3). researchgate.net Halogenated compounds with chlorine or fluorine at the 4'-position also showed consistent inhibitory percentages. researchgate.net

For anticancer applications, substitutions have been shown to be equally important. In a series of novel chalcone-sulfonamide hybrids based on a 2,4-dichlorobenzenesulfonamide (B1301883) moiety, the nature of the substituent on the chalcone's B-ring was critical for cytotoxicity. nih.govnih.gov The study found that a bromine atom on the B-ring resulted in the most potent anticancer effect against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. nih.govnih.gov

Furthermore, the interplay between substituents on both rings is crucial. For antibacterial activity against S. aureus, it has been noted that a 4'-hydroxy group on the A-ring in combination with lipophilic substituents on the B-ring is essential for potency. mdpi.com This highlights the need for a balanced hydrophilic-lipophilic character, which can be fine-tuned through appropriate substitutions. The presence of methoxy groups, for example, has been linked to enhanced anti-bacterial activity. ijpsjournal.com

Table 2: Influence of B-Ring Substituents on Anticancer Activity of Chalcone-Sulfonamide Hybrids Data derived from studies on (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives. nih.govnih.gov

B-Ring Substituent (R)Anticancer Activity
Bromine Strongest effect
Other Substituents Varied, but generally significant

Role of the α,β-Unsaturated Carbonyl System in Pharmacological Efficacy

The α,β-unsaturated carbonyl system, also known as the enone moiety, is a cornerstone of the chalcone structure and is fundamentally responsible for its broad range of biological activities. mdpi.compreprints.org This reactive group acts as a Michael acceptor, a key feature that enables it to interact with biological macromolecules. jchemrev.comjchemrev.com

The electrophilic nature of the enone's β-carbon allows it to form covalent bonds with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins and enzymes. jchemrev.comjchemrev.com This irreversible interaction can lead to the inhibition of enzyme function or disruption of protein structure, which underlies many of the observed pharmacological effects, including antimicrobial and anticancer activities. jchemrev.comjapsonline.com The reactivity of this system is, in turn, modulated by the electronic effects of the substituents on the aromatic rings. jchemrev.com

The critical importance of this functional group has been demonstrated through structural modification studies. In one investigation, the carbonyl group of a 2,4-dichlorochalcone series was converted to a double bond, transforming the chalcones into butadiene derivatives. researchgate.net This modification resulted in a significant reduction in antimicrobial activity against both E. coli and S. aureus, confirming the essential role of the keto group. researchgate.net

Similarly, another study compared the bioactivity of tertiary amine derivatives of chlorochalcones with their corresponding pyrazoline derivatives. nih.govtandfonline.com In the pyrazoline structure, the α,β-unsaturated double bond is incorporated into a heterocyclic ring, altering the classic enone system. The resulting pyrazoline compounds exhibited weaker activity and lower selectivity as acetylcholinesterase (AChE) inhibitors compared to the parent chlorochalcones, further emphasizing that the specific configuration of the α,β-unsaturated carbonyl bridge is crucial for pharmacological efficacy. nih.govtandfonline.com

Impact of Structural Modifications and Derivatization on Target Specificity

Strategic structural modifications and the creation of hybrid molecules are powerful approaches to enhance the potency and, crucially, the target specificity of the dichlorochalcone scaffold. By derivatizing the core structure, researchers can direct the molecule toward particular biological targets and unlock new therapeutic potential.

One successful strategy involves creating hybrid compounds that combine the chalcone pharmacophore with another biologically active moiety. For instance, new derivatives have been synthesized by linking a 2,4-dichlorobenzenesulfonamide group to the chalcone structure. nih.govmdpi.com Sulfonamides are known to interact with a variety of enzymes, and this hybridization aims to create a molecule with a more defined mechanism of action and potentially improved target specificity. nih.gov

Another compelling example is the development of tertiary amine derivatives of chlorochalcones as selective inhibitors of acetylcholinesterase (AChE). nih.govtandfonline.com The addition of an amino-alkyl side chain transformed the chalcone scaffold into a potent and highly selective AChE inhibitor. Molecular docking studies suggest these derivatives bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a specific binding mode that accounts for their high selectivity. nih.gov

Development and Exploration of Novel Dichlorochalcone Based Analogues and Hybrid Compounds

Synthesis and Biological Evaluation of Metal Complexes of Dichlorochalcones

The synthesis of metal complexes using dichlorochalcone derivatives as ligands has emerged as a promising strategy to enhance their biological activities. The coordination of metal ions to the chalcone (B49325) scaffold can significantly alter the electronic and steric properties of the molecule, often leading to improved antimicrobial and antioxidant effects.

Researchers have successfully synthesized and characterized metal(II) complexes of various dichlorochalcones, including those with Co(II), Ni(II), and Cu(II). ajchem-a.comajchem-a.com For instance, 4-methoxy-2”,4”-dichlorochalcone (4M24DC) has been used as a ligand to prepare such complexes. ajchem-a.comajchem-a.com The synthesis typically involves the reaction of the dichlorochalcone ligand with a metal(II) chloride in a suitable solvent system, followed by refluxing to facilitate complex formation. ajchem-a.com

The resulting metal complexes have been characterized using various spectroscopic techniques, including FT-IR, UV-Visible, 1H-NMR, and mass spectrometry, to confirm the coordination of the metal to the chalcone. ajchem-a.comajchem-a.com Elemental analysis further validates the stoichiometry of the complexes, which is often found to be a 2:1 ratio of ligand to metal. nanobioletters.com

Biological evaluation of these metal complexes has consistently demonstrated their enhanced efficacy compared to the parent dichlorochalcone ligands. ajchem-a.com They have been screened for both antioxidant and antimicrobial activities. ajchem-a.comajchem-a.com Antioxidant potential is often assessed using DPPH and ABTS radical scavenging assays. ajchem-a.com Antimicrobial activity is typically evaluated against a panel of bacteria and fungi, such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Penicillium citrinum, using methods like the agar (B569324) well diffusion technique. ajchem-a.com Studies have shown that the metal complexes exhibit good to moderate antioxidant and antimicrobial activities, with some complexes showing significantly higher activity than the free ligands. ajchem-a.comresearchgate.net For example, some cobalt and zinc chalcone derivative complexes have shown better free radical scavenging activity than the standard vitamin C. researchgate.net

Biological Activity of Dichlorochalcone Metal Complexes
CompoundMetal IonBiological Activity InvestigatedKey Findings
4-methoxy-2”,4”-dichlorochalcone (4M24DC) ComplexesCo(II), Ni(II), Cu(II)Antioxidant and AntimicrobialComplexes showed good to moderate activity, often enhanced compared to the ligand. ajchem-a.comajchem-a.com
2-Chloroacetophenone and 2-Hydroxybenzaldehyde derived Chalcone ComplexesCo(II), Ni(II), Zn(II)Antioxidant (DPPH assay)Co(II) and Zn(II) complexes exhibited better scavenging activity than standard vitamin C. researchgate.net
Schiff base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] ComplexesCo(II), Zn(II), Pd(II)AntibacterialShowed excellent activity against various bacteria. nanobioletters.com

Design and Assessment of Dichlorochalcone-Heterocycle Conjugates

The conjugation of the 2',4'-dichlorochalcone scaffold with various heterocyclic rings is a widely employed strategy to create novel hybrid compounds with potentially enhanced pharmacological properties. derpharmachemica.com Heterocycles are integral components of many biologically active molecules, and their incorporation can influence factors such as solubility, receptor binding, and metabolic stability. derpharmachemica.com

The synthesis of these conjugates often involves the reaction of a dichlorochalcone derivative with a suitable heterocyclic precursor. For instance, dihydropyrazole derivatives can be synthesized from dichlorochalcones by refluxing with phenyl hydrazine (B178648) in glacial acetic acid. mdpi.com Similarly, pyrimidine-containing conjugates can be prepared through reactions with urea, thiourea, or guanidine. derpharmachemica.com The Claisen-Schmidt condensation remains a fundamental reaction for the initial synthesis of the chalcone moiety. derpharmachemica.comugm.ac.id

The resulting dichlorochalcone-heterocycle conjugates have been evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comrsc.org For example, a series of novel hybrid compounds between chalcone and piperazine (B1678402) have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. rsc.org The results indicated that the substitution on the acetophenone (B1666503) ring, including with halogen atoms, was crucial for cytotoxic activity. rsc.org

In another study, dichloro-substituted chalcones were used to synthesize dihydropyrazole derivatives which were then screened for their antifungal, antitubercular, and antiproliferative activities. mdpi.com Furthermore, the synthesis of thiazolidinone derivatives from p,p'-dichlorochalcone has been reported, highlighting the versatility of the chalcone structure for creating diverse heterocyclic systems. researchgate.net

Examples of Dichlorochalcone-Heterocycle Conjugates and Their Activities
HeterocycleChalcone PrecursorBiological Activity InvestigatedKey Findings
PiperazineChalconeAntitumorHybrid compounds showed better anticancer activity than cisplatin. rsc.org
DihydropyrazoleDichloro-substituted chalconesAntifungal, Antitubercular, AntiproliferativeDerivatives exhibited a range of biological activities. mdpi.com
Thiazolidinonep,p'-Dichlorochalcone-Successful synthesis of a novel thiazolidinone derivative. researchgate.net
Pyrazoline, Pyrimidine (B1678525)Chalcones from acetanilide-Successful synthesis of pyrazoline and pyrimidine derivatives. derpharmachemica.com

Creation and Investigation of Oligomeric Chalcone Structures (e.g., Bis-chalcones)

The synthesis of oligomeric chalcone structures, particularly bis-chalcones, represents another avenue for exploring the chemical and biological potential of the chalcone scaffold. vignanpharma.com Bis-chalcones contain two chalcone moieties within a single molecule and have demonstrated a wide array of biological activities. vignanpharma.com

The synthesis of bis-chalcones is often achieved through the Claisen-Schmidt condensation of a dialdehyde (B1249045) or a diacetyl compound with appropriate aromatic aldehydes or ketones. vignanpharma.comptfarm.pl For example, bis-chalcones have been synthesized by the aldol (B89426) condensation of 2,4-diacetyl resorcinol (B1680541) with various aromatic aldehydes. vignanpharma.com Another approach involves the reaction of terephthalaldehyde (B141574) with substituted acetophenones. nih.gov The use of green chemistry techniques, such as microwave and microwave-ultrasound assisted synthesis, has been shown to improve reaction yields and reduce reaction times compared to classical methods. nih.gov

The resulting bis-chalcones have been characterized by spectroscopic methods like IR and NMR. vignanpharma.com They have been evaluated for various biological activities, including antifungal and anticancer properties. vignanpharma.comnih.govbiomedpress.org For instance, some synthesized bis-chalcones have shown significant antifungal activity when compared to standard drugs. vignanpharma.com In the context of anticancer research, bis-chalcone derivatives have been investigated for their cytotoxic activity against breast cancer cell lines, with some compounds showing more potent activity than the reference drug tamoxifen. biomedpress.org The structure-activity relationship studies have indicated that the presence and position of substituents, such as chlorine and fluorine atoms on the aromatic rings, play a crucial role in their cytotoxic effects. biomedpress.org

Synthesis and Activity of Bis-Chalcone Structures
Starting MaterialsSynthesis MethodBiological Activity InvestigatedKey Findings
2,4-diacetyl resorcinol and aromatic aldehydesAldol condensationAntifungalSome compounds possessed significant antifungal activity. vignanpharma.com
Terephthalaldehyde and 3-acetyl-2,5-dichlorothiopheneClaisen-Schmidt condensationCytotoxicity (MCF-7 breast cancer cells)Compound 6 showed more potent activity than tamoxifen. biomedpress.org
Terephthalaldehyde and aromatic ketonesMicrowave and microwave-ultrasound assisted Claisen-Schmidt condensationCytotoxicity (MeWo and A375 melanoma cells)Derivatives with hydroxy and methoxy (B1213986) groups were most effective. nih.gov
1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone and aryl aldehydesClaisen-Schmidt condensationAntimicrobialPresence of chloro or fluoro substituents increased activity. ptfarm.pl

Integration of Dichlorochalcone Scaffolds in Advanced Functional Materials (e.g., Optoelectronics, Imaging Probes)

The unique photophysical properties of dichlorochalcone derivatives make them attractive candidates for integration into advanced functional materials, particularly in the fields of optoelectronics and imaging. The donor-π-acceptor (D-π-A) architecture inherent in many chalcone structures gives rise to interesting nonlinear optical (NLO) properties. nih.govrsc.org

Researchers have synthesized and characterized novel chalcone derivatives, including those with dichloro substitutions, for their potential applications in optoelectronic devices. nih.govrsc.org For example, 2,4,5-trimethoxy-4'-chlorochalcone (2,4,5TMCC) has been studied for its NLO activity. nih.gov The synthesis often employs the Claisen-Schmidt condensation reaction, and single crystals can be grown using techniques like slow evaporation. nih.gov

The optical properties of these materials are investigated using techniques such as UV-Vis absorption and photoluminescence spectroscopy. nih.gov The band gap of these materials can be determined from their absorption spectra. nih.gov Photoluminescence studies can reveal emission properties that may be suitable for applications like organic light-emitting diodes (OLEDs). For instance, 2,4,5TMCC exhibits an intense emission in the green region of the spectrum, suggesting its potential use in green OLEDs and laser applications. nih.gov

Computational studies, often using density functional theory (DFT), are employed to understand the structure-property relationships of these materials. nih.govacs.orgresearchgate.net These calculations can predict molecular geometries, vibrational spectra, and electronic properties such as the HOMO-LUMO energy gap and hyperpolarizability, which are crucial for assessing NLO activity. nih.govacs.org Studies have shown that some chalcone derivatives possess high first hyperpolarizability values, making them promising candidates for NLO devices. nih.govrsc.org The integration of dichlorochalcone scaffolds into functional materials is an active area of research with the potential to lead to the development of new technologies in optoelectronics and beyond.

Future Research Directions and Translational Perspectives for 2 ,4 Dichlorochalcone

Advanced Mechanistic Investigations into Molecular Targets and Signaling Pathways

While chalcones are known to interact with a variety of biological targets, the specific molecular interactions of 2',4'-Dichlorochalcone require more in-depth investigation. Future studies should aim to elucidate the precise molecular targets and the downstream signaling pathways it modulates. Chalcones, as a class, are known to influence key cellular signaling pathways involved in cancer and inflammation, such as NF-κB, p53, and STAT3. nih.gov For instance, the related compound, 2'-methoxy-3,4-dichlorochalcone (B12759374), has been identified as an inhibitor of the NF-κB pathway. nih.gov

Advanced mechanistic studies could employ techniques such as proteomics and transcriptomics to identify the full spectrum of proteins and genes affected by this compound. Pinpointing the direct binding partners is crucial. Some chalcones are known to form covalent bonds with cysteine residues in proteins, such as IKKβ, which is a key regulator of the NF-κB pathway. nih.gov Investigating whether this compound acts through similar mechanisms would provide significant insight.

Furthermore, research should explore its effects on other critical pathways implicated in disease progression. The p53 tumor suppressor pathway and the STAT3 signaling pathway, which are involved in cell growth, survival, and angiogenesis, are potential areas of interest for investigation. nih.gov A comprehensive understanding of how this compound influences these intricate networks is essential for its development as a targeted therapeutic agent.

Potential Signaling Pathways for Investigation General Role in Disease Relevance to Chalcones
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Regulates inflammation, immunity, and cell survival.Some chalcones, including a dichlorinated analog, are known inhibitors. nih.gov
p53 Pathway Tumor suppression, cell cycle arrest, apoptosis.Certain chalcones have been shown to modulate p53 activity. nih.gov
STAT3 (Signal Transducer and Activator of Transcription 3) Cell growth, tumorigenesis, inflammation, angiogenesis.STAT3 is considered a suitable anti-cancer drug target for various agents. nih.gov
MAPK (Mitogen-Activated Protein Kinase) Pathway Cell proliferation, differentiation, and apoptosis.Chalcones have been shown to regulate MAPK signaling. mdpi.com

Development of Targeted Delivery Systems

A significant hurdle in the clinical translation of many promising compounds, including chalcones, is their often-low aqueous solubility and bioavailability. mdpi.com Future research must focus on developing advanced drug delivery systems to overcome these limitations for this compound.

Nanoencapsulation represents a promising strategy. vulcanchem.com Loading the compound into nanoparticles, such as polymeric nanoparticles or liposomes, can improve its solubility, protect it from premature degradation, and facilitate its accumulation at the target site through passive or active targeting. sigmaaldrich.com These delivery systems can be further engineered for controlled, sustained release, maintaining the drug concentration within the therapeutic window for an extended period. sigmaaldrich.com

Moreover, these nanocarriers can be surface-functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells, for instance, cancer cells. sigmaaldrich.comjchemrev.com This active targeting approach would enhance the compound's efficacy while minimizing off-target effects and systemic toxicity. jchemrev.com

Delivery System Description Potential Advantages for this compound
Polymeric Nanoparticles Colloidal systems where the drug is encapsulated within a polymer matrix. sigmaaldrich.comImproved solubility, controlled release, potential for surface functionalization. sigmaaldrich.com
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs.Biocompatible, can carry a variety of drugs, potential for targeted delivery.
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water. sigmaaldrich.comCan be used for localized and sustained drug release. sigmaaldrich.com

Combinatorial Approaches with Existing Therapeutic Agents

The complexity of diseases like cancer often necessitates combination therapy to achieve a durable response. Future studies should investigate the synergistic potential of this compound when used in combination with established therapeutic agents. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity.

One avenue of exploration is the development of molecular hybrids, where the this compound scaffold is chemically linked to another pharmacologically active molecule. mdpi.com For example, hybrids of chalcones with compounds like chloroquine (B1663885) have been synthesized to enhance antimalarial activity. mdpi.com Similarly, combining the chalcone (B49325) moiety with a sulfonamide group has yielded derivatives with potent anticancer properties. nih.govnih.gov

Alternatively, this compound could be co-administered with standard-of-care chemotherapeutic drugs or targeted therapies. The rationale is that this compound might sensitize cancer cells to the effects of the other drug by modulating specific signaling pathways. For instance, if this compound inhibits a pro-survival pathway like NF-κB, it could enhance the apoptotic effects of a DNA-damaging agent.

Computational Design of Next-Generation Dichlorochalcone Analogs

To optimize the therapeutic profile of this compound, future research will heavily rely on computational chemistry and rational drug design. mdpi.com By systematically modifying its structure, it is possible to develop next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies, guided by computational modeling, are essential to understand how different substituents on the aromatic rings influence biological activity. vulcanchem.comsci-hub.se For example, the position and nature of the halogen atoms can significantly impact the compound's electronic properties and its interaction with biological targets. vulcanchem.com

Computational tools can be used to perform virtual screening of large compound libraries and to predict the binding affinity of newly designed analogs to specific protein targets. d-nb.info This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources. rsc.org The goal is to design novel dichlorochalcone derivatives with enhanced efficacy and a more favorable safety profile, paving the way for their potential clinical development. mdpi.com

Q & A

What are the standard synthetic routes for preparing 2',4'-dichlorochalcone and its derivatives, and how are they characterized?

Basic Research Question
this compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes under basic or acidic conditions. For example, Mukhtar et al. (1999) synthesized bifunctional derivatives using thioglycollic acid and ammonium carbonate with p,p'-dichlorochalcone as a precursor . Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural connectivity and substituent positions .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) stretches (~1650 cm⁻¹) and C-Cl bonds .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

How does this compound inhibit microbial biofilms, and what experimental models are used to evaluate its efficacy?

Basic Research Question
this compound derivatives disrupt biofilm formation by altering surface hydrophilicity and inhibiting bacterial adhesion. Pereira et al. (2024) demonstrated that 2-methoxy-2',4'-dichlorochalcone (0.423 µM) mixed with marine paint reduced Vibrio natriegens biofilm thickness by 85% on polycarbonate surfaces compared to copper-based coatings . Key methodologies include:

  • Minimum Inhibitory Concentration (MIC) Assays : Determines potency (e.g., MIC = 0.024 µM against V. natriegens) .
  • Biofilm Quantification : Crystal violet staining or confocal microscopy to measure biomass .
  • Surface Coating Trials : Comparative testing on polymers (e.g., PMMA, GFRP) under simulated marine conditions .

What mechanisms underlie the antifungal activity of this compound against phytopathogens like Fusarium tricinctum?

Advanced Research Question
this compound disrupts fungal respiration and hyphal morphogenesis. At 1 µM, it inhibits F. tricinctum by activating cyanide-resistant respiration (alternative oxidase pathway), reducing ATP synthesis . Experimental approaches include:

  • Hyphal Morphology Analysis : Scanning electron microscopy (SEM) reveals twisted, less-branched hyphae with blunted apices .
  • Respiration Assays : Polarographic measurement of oxygen consumption in mycelial suspensions .
  • Colony Growth Inhibition : Dose-response curves (e.g., IC₅₀ = 0.5 µM) on potato dextrose agar (PDA) .

How do structural modifications at the 2' and 4' positions influence the biological activity of dichlorochalcone derivatives?

Advanced Research Question
Substituent electronegativity and steric effects dictate activity. For example:

  • Chlorine at 2' and 4' Positions : Enhances antifungal and antibacterial activity due to increased hydrophobicity and membrane interaction .
  • Methoxy Groups : 2-Methoxy-2',4'-dichlorochalcone shows superior biofilm inhibition compared to non-methoxy analogs, likely due to improved surface adhesion .
  • Hypolipidemic Activity : 4',4-Dichlorochalcone (different isomer) reduces serum cholesterol by 40% in Triton WR1339 assays, highlighting positional sensitivity .

Methodological Note : Use comparative SAR studies with MIC assays and in vivo models (e.g., hypercaloric chronic assays) to validate substituent effects .

What computational methods are employed to predict the electronic and nonlinear optical (NLO) properties of dichlorochalcone derivatives?

Advanced Research Question
Density Functional Theory (DFT) simulations analyze frontier molecular orbitals (FMOs) and polarizability. Yousif and Fadhil (2021) studied para-methoxy dichlorochalcone isomers, finding:

  • HOMO-LUMO Gaps : Lower gaps (4.2 eV) correlate with higher NLO activity .
  • Charge Transfer : Electron-withdrawing Cl groups enhance intramolecular charge transfer (ICT), increasing hyperpolarizability (β = 1.5 × 10⁻³⁰ esu) .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing methanol improves ICT vs. nonpolar solvents .

Tools : Gaussian 09 with B3LYP/6-311++G(d,p) basis set for geometry optimization .

How can researchers reconcile divergent biological activities reported for dichlorochalcone derivatives across studies?

Advanced Research Question
Discrepancies arise from variations in substitution patterns, assay conditions, and model systems. For example:

  • Positional Isomerism : 2',4'- vs. 4',4-Dichlorochalcone exhibit distinct antifungal vs. hypolipidemic activities .
  • Assay Sensitivity : MIC values vary with bacterial strain (e.g., V. natriegens vs. P. fluorescens) .
  • Data Normalization : Standardize results using relative biofilm inhibition (%) or ATP depletion ratios .

Recommendation : Meta-analyses with subgroup stratification by substituent positions and pathogen taxa.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.